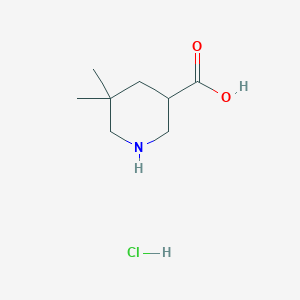

5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride

Beschreibung

5,5-Dimethylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring a six-membered nitrogen-containing ring with two methyl groups at the 5-position and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, leveraging its structural rigidity and solubility properties for drug design. The hydrochloride salt enhances aqueous solubility, making it advantageous for formulation in biological assays .

Eigenschaften

IUPAC Name |

5,5-dimethylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)3-6(7(10)11)4-9-5-8;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDKOEYBBHNPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361635-21-2 | |

| Record name | 5,5-dimethylpiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutanal with ammonia or an amine, followed by cyclization to form the piperidine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

In industrial settings, the production of 5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride may involve large-scale cyclization reactions using specialized equipment to ensure high yield and purity. The hydrochloride salt form is often prepared by reacting the free base with hydrochloric acid, followed by crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Decarboxylation

Decarboxylation involves the removal of the carboxylic acid group, releasing CO₂. This reaction is pH-dependent and proceeds via a zwitterionic transition state stabilized by protonation of the piperidine nitrogen .

Key Findings :

-

Substituents on the piperidine ring influence decarboxylation rates. Electron-withdrawing groups (e.g., nitro) accelerate the reaction, while methyl groups provide steric hindrance but minimal electronic effects .

-

The hydrochloride salt form enhances solubility in polar solvents, facilitating proton transfer during decarboxylation .

Amide Formation

The carboxylic acid reacts with amines to form amides, a reaction critical for pharmaceutical derivatization.

| Reagents | Conditions | Products |

|---|---|---|

| EDCI, HOBt, DCM | Room temperature, 24–48 hrs | 5,5-Dimethylpiperidine-3-carboxamide |

| DCC, DMAP | Dry THF, reflux | N-substituted amides |

Mechanism :

-

Activation of the carboxylic acid via EDCI/HOBt forms an O-acylisourea intermediate.

Applications :

-

Coupling with peptide amines (e.g., N -(2-aminoethyl)piperidine) generates bioactive analogs with improved κ-opioid receptor selectivity .

Reduction

The carboxylic acid group can be reduced to a primary alcohol under strong reducing conditions.

| Reagents | Conditions | Products |

|---|---|---|

| LiAlH₄, THF | Reflux, 4–6 hrs | (3R)-5,5-Dimethylpiperidine-3-methanol |

| BH₃·THF | 0°C to RT, 2 hrs | Alcohol derivatives |

Limitations :

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions under specific conditions.

| Reagents | Conditions | Products |

|---|---|---|

| AgNO₃, H₂O | RT, 1 hr | Silver chloride precipitate + nitrate salt |

| NaOH, EtOH | Reflux, 2 hrs | Free base + NaCl |

Applications :

Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation to introduce new substituents.

| Reaction Type | Reagents | Products |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-5,5-dimethylpiperidine-3-carboxylate |

| Acylation | AcCl, pyridine | N-Acetyl derivative |

Mechanistic Insights :

Hydrolytic Stability

The compound exhibits stability in aqueous media but hydrolyzes under extreme conditions.

| Conditions | Degradation Products | Half-Life |

|---|---|---|

| pH 7.4, 37°C | No degradation | Stable > 48 hrs |

| 6 M HCl, reflux | Decarboxylated amine + CO₂ | < 1 hr |

Mechanistic Considerations

-

Decarboxylation : Protonation of the piperidine nitrogen stabilizes the transition state, lowering the activation energy .

-

Amide Formation : Steric hindrance from the 5,5-dimethyl groups slows reaction kinetics but improves regioselectivity .

-

Reduction : The hydrochloride salt may coordinate with reducing agents, altering reactivity pathways .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5,5-Dimethylpiperidine-3-carboxylic acid; hydrochloride serves as a crucial building block in drug synthesis. Its derivatives have been investigated for various therapeutic effects:

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

- Modulation of Neurotransmitter Systems : Research suggests that derivatives can influence neurotransmitter systems, potentially leading to new treatments for psychiatric disorders.

Chemical Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules:

- Synthesis of Piperidine Derivatives : It plays a vital role in the synthesis of various piperidine derivatives that are essential in medicinal chemistry .

- Agrochemical Applications : The compound is also explored for its potential use in developing agrochemicals due to its structural versatility .

Case Study 1: Neuroprotective Properties

A study conducted by Usuki et al. examined the effects of piperidine derivatives on neuronal cells. The findings indicated that certain derivatives of 5,5-dimethylpiperidine-3-carboxylic acid; hydrochloride significantly reduced oxidative stress markers in neuronal cultures, suggesting potential therapeutic applications in neuroprotection .

Case Study 2: Synthesis of Drug Candidates

Research by Zhang et al. focused on synthesizing donepezil analogs using 5,5-dimethylpiperidine-3-carboxylic acid; hydrochloride as a precursor. The study highlighted efficient methods for producing these analogs with high yields and purity, showcasing the compound's importance in drug development processes .

Wirkmechanismus

The mechanism of action of 5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key differences between 5,5-dimethylpiperidine-3-carboxylic acid hydrochloride and structurally related compounds:

Key Observations:

- Ring Size and Nitrogen Content : Unlike piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine hydrochloride), which have two nitrogen atoms, piperidine-based compounds like 5,5-dimethylpiperidine-3-carboxylic acid hydrochloride feature a single nitrogen, altering their electronic properties and binding affinities .

- Salt Form : Hydrochloride salts (e.g., berberine hydrochloride in ) generally exhibit higher aqueous solubility than free bases, critical for in vitro assays and drug delivery .

Pharmacological and Analytical Relevance

- Pharmacological Potential: While alkaloid hydrochlorides (e.g., berberine hydrochloride in ) are used for antimicrobial activity, the target compound’s piperidine core may suit protease inhibitor design or receptor modulation, differing from aromatic piperazine derivatives targeting CNS pathways .

- Analytical Methods : Reverse-phase HPLC, as used for alkaloid analysis (), is applicable to the target compound. Its dimethyl groups may prolong retention times compared to less substituted analogs .

Biologische Aktivität

5,5-Dimethylpiperidine-3-carboxylic acid; hydrochloride is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

5,5-Dimethylpiperidine-3-carboxylic acid is a derivative of piperidine, characterized by the presence of a carboxylic acid functional group at the 3-position and two methyl groups at the 5-position. This structural configuration influences its biological activity significantly.

Anticancer Activity

Recent studies have demonstrated that compounds related to 5,5-dimethylpiperidine derivatives exhibit promising anticancer properties. For instance, in vitro tests on A549 human lung adenocarcinoma cells showed that certain derivatives reduced cell viability significantly. Specifically, compounds with free amino groups displayed enhanced anticancer activity compared to their acetylamino counterparts .

Table 1: Anticancer Activity of Piperidine Derivatives

Antimicrobial Activity

The antimicrobial potential of 5,5-dimethylpiperidine derivatives has also been explored. Notably, analogs have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). For example, HSGN-94, a related compound, exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA . The structure-activity relationship (SAR) studies indicate that specific substitutions on the piperidine ring significantly enhance antibacterial efficacy.

Table 2: Antimicrobial Activity Against MRSA

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds have been investigated in detail. For instance, the anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest in cancer cells. In antimicrobial studies, the inhibition of bacterial protein synthesis has been suggested as a key mechanism for the observed antibacterial effects .

Case Studies and Research Findings

Several case studies highlight the effectiveness of 5,5-dimethylpiperidine derivatives in various therapeutic contexts:

- Cancer Therapy : A study demonstrated that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin .

- Antibacterial Applications : In vivo studies indicated that compounds similar to 5,5-dimethylpiperidine could significantly reduce bacterial load in infected models, showcasing their potential as therapeutic agents against resistant strains .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.